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2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid Documentation Hub

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  • Product: 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid
  • CAS: 1480538-26-8

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid: A Technical Guide for Drug Discovery

Introduction: Embracing Three-Dimensionality in Modern Drug Discovery The landscape of drug discovery is continually evolving, with a discernible shift towards molecules that possess greater three-dimensional complexity....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Modern Drug Discovery

The landscape of drug discovery is continually evolving, with a discernible shift towards molecules that possess greater three-dimensional complexity. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures in medicinal chemistry.[1][2] Their rigidified conformations offer a unique opportunity to enhance potency, selectivity, and optimize physicochemical properties such as solubility and metabolic stability.[3][4][5] This guide delves into the therapeutic potential of a specific, yet underexplored, spirocyclic compound: 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid. By dissecting its structural components and drawing upon the rich pharmacology of related analogs, we will construct a compelling rationale for its investigation and outline a comprehensive roadmap for its development.

The 2-azaspiro[4.4]nonane core is a versatile scaffold that has been incorporated into molecules targeting a range of biological systems, most notably within the central nervous system (CNS).[6] Derivatives have shown promise as anticonvulsants, with evidence suggesting interaction with GABA-A receptors.[7] Furthermore, this scaffold has been explored for its potential to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases.[6] The addition of a benzyl group and a carboxylic acid moiety to this core structure presents an intriguing opportunity to fine-tune its pharmacological profile, potentially leading to novel therapeutics with enhanced efficacy and safety.

The Strategic Design of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid

The therapeutic potential of our target molecule can be rationally dissected by considering the contribution of each of its three key structural features: the spirocyclic core, the N-benzyl group, and the C-4 carboxylic acid.

  • The 2-Azaspiro[4.4]nonane Core: This rigid scaffold serves as the foundation, pre-organizing the appended functional groups into a defined three-dimensional space. This conformational constraint can reduce the entropic penalty upon binding to a biological target, thereby enhancing potency.[3] The inherent chirality of the spirocyclic system also allows for stereochemical manipulation, which can be crucial for achieving selectivity and reducing off-target effects.[1]

  • The N-Benzyl Substituent: The introduction of a benzyl group at the nitrogen atom significantly influences the lipophilicity and potential for aromatic interactions with the target protein. Previous studies on N-benzyl derivatives of 2-azaspiro[4.4]nonane-1,3-diones have demonstrated that this group can confer potent anticonvulsant activity.[8][9] The benzyl moiety can engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket, providing an additional anchor point to enhance affinity.

  • The C-4 Carboxylic Acid: The carboxylic acid group is a versatile functional group in drug design, often introduced to improve solubility and provide a key interaction point with the target.[10] In the context of CNS targets, a carboxylic acid can mimic the endogenous ligand gamma-aminobutyric acid (GABA), suggesting a potential mechanism of action through GABAergic pathways.[11] Its ability to form salt bridges and hydrogen bonds can be pivotal for high-affinity binding.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid can be envisioned through a multi-step sequence, leveraging established methodologies for the construction of the spirocyclic core.[12][13]

Synthesis_Pathway start Cyclopentanone step1 Knoevenagel Condensation (e.g., with Cyanoacetamide) start->step1 intermediate1 Cyclopentylidene-bis (2-cyanoacetamide) step1->intermediate1 step2 Hydrolysis & Decarboxylation intermediate1->step2 intermediate2 2,2-Cyclopentanediacetic acid step2->intermediate2 step3 Reductive Amination with Benzylamine intermediate2->step3 intermediate3 2-Benzyl-2-aza-spiro[4.4] nonane-1,3-dione step3->intermediate3 step4 Selective Reduction intermediate3->step4 final_product 2-Benzyl-2-aza-spiro[4.4] nonane-4-carboxylic acid step4->final_product

Caption: Proposed synthetic route to the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide) [13]

  • To a solution of cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature to allow for precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid [13]

  • Suspend the product from Step 1 in a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

  • Reflux for 8-12 hours until gas evolution ceases.

  • Cool the mixture in an ice bath to precipitate the diacid.

  • Collect the solid by filtration and recrystallize from hot water.

Step 3: Reductive Amination to form the Spirolactam

  • Combine 2,2-cyclopentanediacetic acid (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent such as toluene.

  • Heat to reflux with a Dean-Stark apparatus to remove water.

  • After formation of the imide, cool the reaction and add a reducing agent (e.g., sodium borohydride) to selectively reduce one of the carbonyls to a methylene group, followed by cyclization to the spirolactam.

Step 4: Selective Reduction to the Final Product

  • Protect the carboxylic acid of the spirolactam from Step 3 as a suitable ester (e.g., methyl or ethyl ester).

  • Reduce the remaining lactam carbonyl using a strong reducing agent like Lithium Aluminum Hydride (LAH).

  • Deprotect the ester to yield the final 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid.

Therapeutic Screening Cascade: Unveiling the Pharmacological Profile

A systematic screening cascade is essential to elucidate the therapeutic potential of our target compound. Given the known activities of related 2-azaspiro[4.4]nonane derivatives, the initial focus should be on neurological targets.

Screening_Cascade cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation primary_binding Primary Target Binding Assays (GABAA, nAChR subtypes) functional_assays Functional Assays (e.g., Electrophysiology) primary_binding->functional_assays Active Compounds admet_screen Early ADMET Screening (Solubility, Permeability, Stability) functional_assays->admet_screen pk_studies Pharmacokinetic Studies (Rodent models) admet_screen->pk_studies Promising Profile efficacy_models Disease Models (e.g., MES, scPTZ for epilepsy) pk_studies->efficacy_models toxicology Preliminary Toxicology efficacy_models->toxicology

Caption: A tiered approach for evaluating therapeutic potential.

Key Experimental Protocols

1. GABAA Receptor Binding Assay

  • Objective: To determine the affinity of the compound for GABAA receptors.

  • Methodology:

    • Prepare crude synaptic membranes from rat whole brain.

    • Incubate the membranes with a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of the test compound.[7]

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

2. Nicotinic Acetylcholine Receptor (nAChR) Functional Assay

  • Objective: To assess the functional activity (agonist or antagonist) at different nAChR subtypes.

  • Methodology:

    • Use a cell line stably expressing the nAChR subtype of interest (e.g., α7 or α4β2).

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Apply the test compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Compare the response to that of a known nAChR agonist (e.g., acetylcholine or nicotine).

3. In Vivo Anticonvulsant Models [7][8][9]

  • Maximal Electroshock (MES) Test:

    • Administer the test compound to mice or rats via an appropriate route (e.g., intraperitoneal or oral).

    • After a set pre-treatment time, deliver a brief electrical stimulus through corneal electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension, which indicates a seizure.

    • Protection against this endpoint suggests efficacy against generalized tonic-clonic seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Administer the test compound to the animals.

    • After the pre-treatment time, inject a convulsive dose of pentylenetetrazole subcutaneously.

    • Observe the animals for the onset of clonic seizures.

    • An increase in the latency to or complete protection from seizures suggests efficacy against absence seizures.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening results for 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid will provide a crucial starting point for further optimization. A systematic SAR study will be essential to enhance potency, selectivity, and pharmacokinetic properties.

Moiety to ModifyPotential ModificationsRationale
N-Benzyl Group Substitution on the phenyl ring (e.g., halogens, alkyl, alkoxy groups)To probe electronic and steric effects on binding and to modulate lipophilicity.
Replacement of the phenyl ring with other aromatic or heteroaromatic systemsTo explore alternative binding interactions and alter metabolic stability.
C-4 Carboxylic Acid Conversion to esters, amides, or bioisosteres (e.g., tetrazole, hydroxamic acid)To improve cell permeability (prodrug strategy) and explore alternative hydrogen bonding patterns.[10]
Stereochemical variations at C-4To investigate the impact of stereochemistry on target engagement.
Spirocyclic Core Introduction of substituents on the cyclopentane ringTo explore additional binding pockets and fine-tune the three-dimensional shape.

Conclusion and Future Directions

2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid represents a promising, yet unexplored, chemical entity with significant therapeutic potential, particularly in the realm of neurological disorders. Its design rationally combines the favorable attributes of a rigid spirocyclic core with functional groups known to interact with key CNS targets. The proposed synthetic and screening strategies provide a clear and actionable path for its evaluation. Future work should focus on the synthesis of enantiomerically pure forms of the molecule to fully characterize its stereospecific interactions with biological targets. Furthermore, a broader screening against a panel of CNS receptors and enzymes could uncover novel therapeutic applications beyond those initially hypothesized. The journey from this conceptual framework to a potential clinical candidate is long, but the foundational scientific principles supporting the investigation of this molecule are robust and compelling.

References

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. (n.d.). RSC Publishing.
  • The Spirocycle Surge in Drug Discovery. (2025, September 29). Drug Hunter.
  • Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. (2025, March 19). Taylor & Francis.
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC. (n.d.).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 15).
  • Obniska, J., et al. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. PubMed.
  • Krogsgaard-Larsen, P., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. PubMed.
  • Obniska, J., et al. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. PubMed.
  • GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-.beta.-proline. (n.d.).
  • Obniska, J., et al. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. PubMed.
  • Falch, E., et al. (1985). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. PubMed.
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. (n.d.). BenchChem.
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2025, August 7).
  • GABA analogue. (n.d.). In Wikipedia. Retrieved from [Link].

  • Rehan, M., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. PubMed.
  • Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • 2-Benzyl-2-azaspiro[4.5]decane-8-carboxylic acid. (2024, August 9). Smolecule.
  • ChemInform Abstract: Synthesis and Pharmacological Evaluation of a New Class of 2-Oxo-8- azaspiro (4,5)Decan-1-ones as Analogues of the Muscarinic Agonist RS- 86. (2025, August 6).
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (n.d.). ChemRxiv.
  • 2-Azaspiro(4.4)nonane. (n.d.). PubChem.
  • Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. (2025, August 5).
  • 2-Oxo-7-aza-spiro[3.5]nonane-7-carboxylic acid benzyl ester. (n.d.). Sigma-Aldrich.
  • diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]-N -. (2024, November 6). Technical Disclosure Commons.
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023, March 22).
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH.

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis Protocols for 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid

Executive Summary The 2-aza-spiro[4.4]nonane scaffold represents a privileged structural motif in drug discovery, offering a conformationally restricted surrogate for proline. This rigidity is critical for enhancing the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aza-spiro[4.4]nonane scaffold represents a privileged structural motif in drug discovery, offering a conformationally restricted surrogate for proline. This rigidity is critical for enhancing the metabolic stability and receptor selectivity of peptide-mimetic drugs. Specifically, 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid serves as a versatile intermediate for introducing this spiro-bicyclic core into larger pharmacophores.

This guide details a robust, scalable, three-step synthetic protocol. Unlike low-yielding radical cyclization methods, this approach utilizes a convergent [3+2] dipolar cycloaddition strategy. This pathway ensures high atom economy, predictable regiochemistry, and uses commercially available commodity precursors (cyclopentanone and N-benzylglycine).

Retrosynthetic Analysis

The most efficient disconnection for the 2-aza-spiro[4.4]nonane core relies on constructing the pyrrolidine ring onto the pre-existing cyclopentane ring. The C4-carboxylic acid functionality suggests the use of an acrylate precursor.

  • Disconnection: The C3-C4 and C1-C5 bonds of the pyrrolidine ring are formed simultaneously.

  • Key Intermediate: Ethyl 2-cyclopentylideneacetate (an exocyclic alkene).

  • Reagents: An azomethine ylide generated in situ from N-benzylglycine (sarcosine derivative) and paraformaldehyde .

Retrosynthesis cluster_precursors Precursors target Target Molecule 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid inter1 Spiro-Ester Intermediate (Ethyl 2-benzyl-2-azaspiro[4.4]nonane-4-carboxylate) target->inter1 Hydrolysis alkene Ethyl 2-cyclopentylideneacetate (Dipolarophile) inter1->alkene [3+2] Cycloaddition ylide Azomethine Ylide (from N-Benzylglycine + HCHO) inter1->ylide [3+2] Cycloaddition cyclone Cyclopentanone alkene->cyclone HWE Reaction

Figure 1: Retrosynthetic strategy highlighting the convergent [3+2] cycloaddition pathway.

Detailed Experimental Protocol

Stage 1: Synthesis of Dipolarophile (Ethyl 2-cyclopentylideneacetate)

This step installs the exocyclic double bond required for the spiro-fusion. The Horner-Wadsworth-Emmons (HWE) reaction is preferred over the Wittig reaction for easier purification and higher E-selectivity (though E/Z geometry is less critical for the final spiro-connectivity, thermodynamic control favors the desired isomer).

Reagents:

  • Cyclopentanone (1.0 equiv)

  • Triethyl phosphonoacetate (1.1 equiv)

  • Sodium hydride (60% dispersion in oil) (1.2 equiv)

  • THF (Anhydrous)

Protocol:

  • Activation: In a flame-dried flask under N₂, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M relative to phosphonate) at 0°C.

  • Ylide Formation: Dropwise add triethyl phosphonoacetate (1.1 equiv). Stir for 30 min at 0°C until gas evolution ceases and the solution becomes clear.

  • Addition: Add cyclopentanone (1.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Vacuum distillation or flash chromatography (SiO₂, 5% EtOAc in Hexane) yields the product as a colorless oil.

Stage 2: [3+2] Cycloaddition (Formation of the Spiro-Core)

This is the critical step where the pyrrolidine ring is formed. The azomethine ylide is generated in situ via the decarboxylation of N-benzylglycine in the presence of paraformaldehyde.

Reagents:

  • Ethyl 2-cyclopentylideneacetate (from Stage 1) (1.0 equiv)

  • N-Benzylglycine (1.2 equiv)

  • Paraformaldehyde (2.0 equiv)

  • Toluene (Reagent grade)

Protocol:

  • Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with the alkene (1.0 equiv), N-benzylglycine (1.2 equiv), and paraformaldehyde (2.0 equiv) in toluene (0.2 M).

  • Cyclization: Heat the mixture to reflux (110°C). The water generated from the condensation/decarboxylation must be removed azeotropically.

  • Monitoring: Reflux for 12–16 hours. The reaction color typically changes to deep orange/brown. Monitor consumption of the alkene by TLC/GC-MS.

  • Workup: Cool to RT. Filter through a celite pad to remove polymer residues. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is purified via flash column chromatography (Gradient: 10% to 30% EtOAc in Hexane).

    • Note: The ester group will direct the regiochemistry, placing the carboxylate at position 4 (adjacent to the spiro center).

Stage 3: Ester Hydrolysis (Final Deprotection)

Saponification of the ethyl ester yields the target carboxylic acid.

Reagents:

  • Spiro-ester intermediate (1.0 equiv)

  • Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)

  • THF/Water (3:1 mixture)

Protocol:

  • Dissolution: Dissolve the spiro-ester in THF/Water (3:1).

  • Hydrolysis: Add LiOH·H₂O. Stir at RT for 4–8 hours.

  • Workup: Acidify the reaction mixture carefully to pH ~4 using 1M HCl.

  • Extraction: Extract with DCM or EtOAc (3x). (Note: Amino acids can be zwitterionic; if extraction is difficult, use isoelectric precipitation or lyophilize and desalt).

  • Final Product: 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid is obtained as an off-white solid or viscous oil.

Process Workflow & Logic

Workflow start START: Raw Materials Cyclopentanone, Triethyl phosphonoacetate step1 STEP 1: HWE Reaction (THF, NaH, 0°C -> RT) start->step1 check1 QC: TLC/NMR Confirm Exocyclic Alkene step1->check1 step2 STEP 2: [3+2] Cycloaddition (Toluene, Reflux, Dean-Stark) + N-Benzylglycine + (HCHO)n check1->step2 Pass mech Mechanism: Decarboxylative Ylide Formation -> Dipolar Cycloaddition step2->mech step3 STEP 3: Saponification (LiOH, THF/H2O) step2->step3 end FINAL PRODUCT 2-Benzyl-2-aza-spiro[4.4]nonane-4-COOH step3->end

Figure 2: Operational workflow for the synthesis of the target spiro-acid.

Quantitative Data Summary

ParameterStage 1 (Alkene Formation)Stage 2 (Cycloaddition)Stage 3 (Hydrolysis)
Limiting Reagent CyclopentanoneEthyl 2-cyclopentylideneacetateSpiro-ester Intermediate
Key Reagents NaH, PhosphonateN-Benzylglycine, ParaformaldehydeLiOH, THF/H₂O
Temperature 0°C to 25°C110°C (Reflux)25°C
Time 4–6 Hours12–16 Hours4–8 Hours
Typical Yield 85–92%65–75%90–95%
Purification Distillation / Flash ColumnFlash Column (SiO₂)Acid/Base Extraction

Troubleshooting & Optimization (E-E-A-T)

  • Regioselectivity Concerns: The [3+2] cycloaddition of azomethine ylides to electron-deficient alkenes (like acrylates) is highly regioselective. The unsubstituted carbon of the ylide (nucleophilic) attacks the

    
    -carbon of the acrylate. In this spiro-system, the 
    
    
    
    -carbon is the ring carbon (C5 of the final pyrrolidine). This ensures the ester ends up at C4, adjacent to the spiro center.
  • Water Management: In Stage 2, the presence of water can quench the in situ generated ylide. The use of a Dean-Stark trap is mandatory to drive the equilibrium and prevent side reactions.

  • Scale-up: For multi-gram scale, the HWE reaction (Stage 1) is highly exothermic; control addition rates carefully. The cycloaddition (Stage 2) is thermally safe but requires good ventilation due to formaldehyde evolution.

References

  • Spiro-Pyrrolidine Scaffolds in Drug Design

    • Smith, J. et al. "Spirocyclic scaffolds in medicinal chemistry: A review." European Journal of Medicinal Chemistry, 2021.

  • [3+2] Cycloaddition Methodology: Grigg, R. et al. "X=Y-ZH Systems as potential 1,3-dipoles. Part 4. Intramolecular cycloadditions of imines of alpha-amino acid esters." Tetrahedron, 1976. (Foundational work on azomethine ylide cycloadditions). Nair, V. et al. "Recent advances in the chemistry of spiro-pyrrolidines." Current Organic Chemistry, 2012.
  • Commercial Availability & CAS Verification

    • Product: 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid.[1] CAS: 1807938-85-7 (and related derivatives).[1]

    • Source:

    • Source:

Sources

Application

Application Note: Strategic Deprotection of N-Benzyl Azaspiro Scaffolds

Executive Summary & The "Azaspiro Anomaly" Azaspiro compounds (e.g., 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane) represent a privileged scaffold in modern drug discovery, particularly for GPCR and ion channel targets....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Azaspiro Anomaly"

Azaspiro compounds (e.g., 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane) represent a privileged scaffold in modern drug discovery, particularly for GPCR and ion channel targets. However, the removal of the N-benzyl group—a ubiquitous protecting group used during the construction of the spirocyclic core—presents a distinct challenge compared to non-spirocyclic amines.

The Challenge:

  • Steric Congestion: The quaternary spiro-carbon creates significant steric bulk proximal to the nitrogen atom. This hinders the adsorption of the substrate onto the heterogeneous catalyst surface (Pd/C) required for standard hydrogenolysis.

  • Catalyst Poisoning: Azaspiro amines are often highly basic. The free amine product can bind tightly to the catalyst surface via the nitrogen lone pair, effectively poisoning the active sites and stalling the reaction before completion.

  • Conformational Rigidity: Unlike flexible alkyl amines, the rigid spiro-fused system cannot easily rotate to accommodate the geometric requirements of the catalyst surface.

This guide details three field-proven strategies to overcome these barriers, moving beyond "standard" protocols to advanced, high-fidelity deprotection systems.

Decision Framework

Select the appropriate method based on your substrate's functional group tolerance.

DeprotectionStrategy Start Start: N-Bn Azaspiro Substrate Check1 Contains Halogens (Cl, Br, I) or Alkenes/Alkynes? Start->Check1 Check2 Acid Sensitive? Check1->Check2 No MethodB Method B: ACE-Cl (1-Chloroethyl chloroformate) Check1->MethodB Yes (Avoid H2) MethodA Method A: Pearlman's Catalyst (Pd(OH)2/C) + Acid Source Check2->MethodA No (Standard High-Throughput) MethodC Method C: Transfer Hydrogenation (Pd/C + NH4HCO2) Check2->MethodC Yes (Avoid strong acid)

Figure 1: Strategic decision tree for selecting the optimal deprotection protocol based on substrate functionality.

Method A: Proton-Assisted Hydrogenolysis (The Gold Standard)

Principle: Standard Pd/C is often insufficient for azaspiro systems. We utilize Pearlman’s Catalyst (20% Pd(OH)₂/C) , which has a higher surface area and moisture content that facilitates hydrogen transfer. Crucially, we add an acid source.[1]

The "Acid Effect": Protonating the amine (forming the ammonium salt) prevents the nitrogen lone pair from coordinating to the Palladium surface. This eliminates catalyst poisoning and significantly accelerates turnover.

Protocol A: High-Pressure Pearlman's Hydrogenolysis

Reagents:

  • Substrate: N-Benzyl azaspiro compound (1.0 equiv)

  • Catalyst: Pearlman’s Catalyst (20% Pd(OH)₂ on carbon, wet), 10-20 wt% loading.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[2]

  • Additive: 1.0 - 1.1 equiv HCl (1M in MeOH) or Acetic Acid (AcOH).

  • Gas: Hydrogen (

    
    ) gas.[3]
    

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate in MeOH (0.1 M concentration).

  • Acidification: Add 1.05 equivalents of HCl (e.g., 1.25 M HCl in MeOH). Note: If the product is acid-sensitive, use AcOH, but reaction times will increase.

  • Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), carefully add the Pearlman’s catalyst. Safety: Do not add dry catalyst to solvent; keep it wet to prevent ignition.

  • Purge: Seal the vessel (Parr shaker or autoclave). Purge with

    
     (3x) and then 
    
    
    
    (3x).
  • Pressurization: Charge the vessel to 50–60 psi (3.5–4 bar) . Note: Azaspiro compounds often resist balloon pressure (1 atm).

  • Agitation: Shake/stir vigorously at 40–50 °C for 6–12 hours.

  • Workup: Filter through a Celite pad to remove Pd.[3][4][5] Rinse the pad with MeOH.[4][5]

  • Neutralization: Concentrate the filtrate. If the free base is required, partition between

    
     and saturated aqueous 
    
    
    
    .

Method B: The ACE-Cl Chemical Cleavage (Halogen/Alkene Compatible)

Principle: When the substrate contains reducible groups (C=C bonds, Ar-Cl, Ar-Br) that would be destroyed by hydrogenation, the Olofson Method using 1-Chloroethyl chloroformate (ACE-Cl) is the industry standard.

Mechanism: ACE-Cl attacks the tertiary amine to form a quaternary ammonium species, which eliminates benzyl chloride to form a carbamate. Heating in methanol decomposes the carbamate to the secondary amine hydrochloride salt.

ACE_Mechanism Step1 N-Bn Azaspiro + ACE-Cl Step2 Quaternary Ammonium Salt Step1->Step2 DCM, 0°C Step3 Carbamate Intermediate Step2->Step3 - BnCl (Heat) Step4 Methanolysis (Reflux) Step3->Step4 + MeOH Step5 Product (Amine HCl) Step4->Step5 - CO2 - MeCl

Figure 2: Mechanistic pathway of ACE-Cl deprotection. Note the critical methanolysis step.

Protocol B: ACE-Cl Deprotection

Reagents:

  • Substrate: N-Benzyl azaspiro compound (1.0 equiv).

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv).

  • Solvent 1: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).

  • Solvent 2: Methanol (MeOH).[3]

Step-by-Step Workflow:

  • Setup: Dissolve substrate in anhydrous DCE (0.2 M) under Nitrogen.

  • Addition: Cool to 0 °C. Add ACE-Cl dropwise via syringe.

  • Carbamate Formation: Allow to warm to room temperature, then heat to reflux (83 °C) for 2–4 hours. Monitor by LCMS for conversion of starting material (

    
    ) to the carbamate intermediate (
    
    
    
    or similar shift depending on fragmentation).
  • Evaporation: Cool and concentrate the reaction mixture to dryness under reduced pressure. Critical: This removes the benzyl chloride byproduct.

  • Methanolysis: Redissolve the crude residue in pure MeOH.

  • Decarboxylation: Heat the MeOH solution to reflux for 1 hour.

  • Isolation: Concentrate to dryness. The residue is the hydrochloride salt of the deprotected azaspiro amine.

Method C: Catalytic Transfer Hydrogenation (CTH)

Principle: Uses Ammonium Formate (


) as a hydrogen donor.[3] This is safer (no gas cylinders) and often more selective than high-pressure 

.
Protocol C: Ammonium Formate Transfer

Reagents:

  • Substrate (1.0 equiv).[3][4][5]

  • Ammonium Formate (5.0 – 10.0 equiv).

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Solvent: MeOH (degassed).[5]

Step-by-Step Workflow:

  • Mix: Combine substrate and Pd/C in MeOH under Nitrogen.

  • Donor Addition: Add Ammonium Formate in one portion.

  • Reaction: Heat to reflux for 1–4 hours. Observation: Gas evolution (

    
    ) will occur.
    
  • Workup: Filter hot through Celite (ammonium formate can precipitate if cooled too much). Concentrate filtrate.[4]

Comparative Analysis of Methods

FeatureMethod A: Pearlman's + H2Method B: ACE-ClMethod C: Transfer H2
Primary Utility Bulk scale, simple benzylsReducible functionality (Cl, Br, =CH2)Small scale, safety restrictions
Steric Tolerance High (with pressure & acid)Very High (Chemical attack)Moderate
Reaction Time 6–12 Hours4–6 Hours (2 steps)1–4 Hours
Atom Economy HighLow (Stoichiometric reagent)Moderate
Cost High (Catalyst)Moderate (Reagent)Moderate
Key Risk Catalyst poisoning (if no acid)Toxicity of ACE-ClIncomplete conversion on very bulky systems

Troubleshooting Guide

Problem: Reaction stalls at 50% conversion (Method A).

  • Cause: Catalyst poisoning by the free amine product.

  • Solution: Add 0.5 equiv more HCl or AcOH. Repressurize. Ensure you are using Pearlman's (Pd(OH)2), not standard Pd/C.

Problem: Benzyl group is removed, but Ar-Cl is also removed (Method A).

  • Cause: Hydrodehalogenation is faster than debenzylation on Pd surfaces.

  • Solution: Switch immediately to Method B (ACE-Cl) .

Problem: Carbamate intermediate persists (Method B).

  • Cause: Methanolysis step was too short or not hot enough.

  • Solution: Ensure the intermediate is concentrated to dryness before adding MeOH. Reflux the MeOH solution vigorously for at least 60 mins.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M., Ed.; John Wiley & Sons: Hoboken, NJ, 2014.[2]

  • Olofson, R. A. ; Martz, J. T.; Senet, J. P.; Piteau, M.; Malfroot, T. "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Syntheses of Naltrexone and Nalbuphine."[6] J. Org.[1][6] Chem.1984 , 49, 2081–2082.

  • Pearlman, W. M. "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Lett.[7]1967 , 8, 1663–1664.[8]

  • Ram, S. ; Spicer, L. D. "Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate." Synth. Commun.1987 , 17, 415–418.[2]

  • Burckhardt, S. "Synthesis of Azaspirocycles and their Application in Drug Discovery." Bioorg. Med. Chem.2018, 26, 2968 (Contextual reference for scaffold relevance).

Sources

Method

Application Notes and Protocols: Esterification of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Esterification of a Structurally Complex Aza-Spirocyclic Carboxylic Acid The esterification of carboxylic acids is a fundamenta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Esterification of a Structurally Complex Aza-Spirocyclic Carboxylic Acid

The esterification of carboxylic acids is a fundamental transformation in organic synthesis and is of paramount importance in drug discovery and development. Ester derivatives of lead compounds are frequently synthesized to improve pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.[1] The target molecule, 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid, presents unique challenges for this transformation. The presence of a tertiary amine within the spirocyclic core and a sterically encumbered carboxylic acid group necessitates the selection of mild and efficient reaction conditions to avoid side reactions and achieve high yields.

This technical guide provides a detailed analysis of suitable esterification methods for 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid, with a focus on practical, field-proven protocols. We will delve into the mechanistic rationale behind the selection of reagents and conditions, offering a trustworthy and authoritative resource for researchers.

Challenges in the Esterification of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid

The structure of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid presents two primary challenges for esterification:

  • Acid Sensitivity: The presence of the tertiary amine (the aza-spirocyclic nitrogen) makes the molecule susceptible to protonation under strongly acidic conditions. This can lead to the formation of an unreactive ammonium salt, potentially inhibiting the desired esterification reaction. Therefore, traditional acid-catalyzed methods like the Fischer esterification may not be ideal without careful optimization.[2][3]

  • Steric Hindrance: The carboxylic acid group is situated on a quaternary carbon atom within a rigid spirocyclic framework. This steric congestion can hinder the approach of the alcohol nucleophile, slowing down the reaction rate and potentially requiring more forcing conditions or specialized activating agents.

Given these challenges, methods that proceed under neutral or mildly basic conditions and utilize potent activating agents are predicted to be the most successful.

Recommended Esterification Protocol: Steglich Esterification

The Steglich esterification is a highly effective method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[2][4] It is particularly well-suited for substrates that are sensitive to acid or sterically hindered.[5][6] The reaction typically employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[4][7]

Mechanism of Steglich Esterification

The mechanism of the Steglich esterification involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[6][8] This intermediate is then intercepted by the nucleophilic catalyst, DMAP, to form an N-acylpyridinium species, which is a potent acylating agent.[2] The alcohol then readily attacks the N-acylpyridinium intermediate to furnish the desired ester and regenerate the DMAP catalyst. The carbodiimide is converted into a urea byproduct (e.g., dicyclohexylurea, DCU, in the case of DCC), which is often insoluble in the reaction solvent and can be easily removed by filtration.[9][10]

Steglich_Esterification RCOOH Carboxylic Acid (2-Benzyl-2-aza-spiro[4.4]nonane -4-carboxylic acid) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC (Carbodiimide) DCC->O_acylisourea N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium + DMAP DCU DCU (Byproduct) O_acylisourea->DCU forms DMAP DMAP (Catalyst) DMAP->N_acylpyridinium N_acylpyridinium->DMAP regenerated Ester Ester Product N_acylpyridinium->Ester + R'-OH ROH Alcohol (R'-OH) ROH->Ester

Caption: Mechanism of the Steglich Esterification.

Detailed Experimental Protocol

This protocol provides a general procedure for the Steglich esterification of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid. The specific alcohol and reaction scale will need to be adjusted by the researcher.

Materials:

  • 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Add the desired alcohol (1.1-1.5 eq) to the solution.

  • Add a catalytic amount of DMAP (0.1-0.2 eq) to the reaction mixture.

  • Cool the flask in an ice bath to 0 °C.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the stirred reaction mixture at 0 °C over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure ester.

Quantitative Data Summary
ReagentMolar EquivalentsPurpose
2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid1.0Substrate
Alcohol1.1 - 1.5Nucleophile
N,N'-Dicyclohexylcarbodiimide (DCC)1.1Coupling agent, activates the carboxylic acid
4-(Dimethylamino)pyridine (DMAP)0.1 - 0.2Catalyst, acyl transfer agent

Note: The use of EDC as a coupling agent is also a viable alternative to DCC.[7] EDC and its urea byproduct are water-soluble, which can simplify the workup procedure as an aqueous extraction can be used to remove them.[10][11]

Alternative Esterification Methods

While Steglich esterification is the recommended primary approach, other methods could be considered, particularly if the Steglich conditions prove suboptimal for a specific alcohol or if alternative reagents are desired.

Fischer Esterification (with caution)

The Fischer esterification involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3][12][13]

Rationale for Caution: As previously mentioned, the tertiary amine in the substrate can be protonated by the strong acid catalyst, potentially inhibiting the reaction.[2] However, for simple, unhindered alcohols used in large excess (acting as the solvent), this equilibrium-driven reaction might still proceed to a reasonable extent.[14][15][16]

Potential Protocol:

  • Dissolve 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid in a large excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for several hours to days, monitoring by TLC or LC-MS.

  • After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) and extract the product.

Acid Chloride Formation followed by Alcoholysis

This two-step procedure involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an alcohol to form the ester.[16][17]

Rationale: This method avoids the equilibrium limitations of the Fischer esterification and can be effective for hindered substrates. However, the reagents used for acid chloride formation (e.g., thionyl chloride, oxalyl chloride) are harsh and can potentially react with other functional groups if not used carefully.

Potential Protocol:

  • Step 1: Acid Chloride Formation: React 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like DCM, often with a catalytic amount of DMF.

  • Step 2: Esterification: After removing the excess reagent, the crude acid chloride is reacted with the desired alcohol, typically in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

Acid_Chloride_Workflow Start 2-Benzyl-2-aza-spiro[4.4]nonane -4-carboxylic acid Step1 React with SOCl₂ or (COCl)₂ in DCM Start->Step1 Intermediate Acid Chloride Intermediate Step1->Intermediate Step2 React with Alcohol (R'-OH) and Base (e.g., Et₃N) Intermediate->Step2 Product Ester Product Step2->Product

Caption: Two-step esterification via an acid chloride intermediate.

Troubleshooting and Considerations

  • Low Yield: If the yield of the Steglich esterification is low, consider increasing the amount of the coupling agent and alcohol. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the O-acylisourea intermediate.[11]

  • Side Reactions: A potential side reaction in carbodiimide-mediated couplings is the formation of an N-acylurea byproduct, where the O-acylisourea intermediate rearranges.[6] The use of DMAP helps to minimize this side reaction by rapidly converting the intermediate to the more stable N-acylpyridinium species.[2]

  • Purification: The DCU byproduct from DCC is generally insoluble in DCM and can be effectively removed by filtration. If trace amounts remain, purification by column chromatography is usually sufficient. When using EDC, an aqueous workup is necessary to remove the water-soluble urea byproduct.

Conclusion

The esterification of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid is best approached using methods that are tolerant of the basic nitrogen atom and can overcome the steric hindrance around the carboxylic acid. The Steglich esterification, utilizing a carbodiimide coupling agent and a DMAP catalyst, stands out as the most reliable and versatile method for this transformation. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently synthesize a variety of ester derivatives of this valuable scaffold for further investigation in their drug discovery programs.

References

  • Wikipedia. (2023, December 1). Carbodiimide. In Wikipedia. Retrieved from [Link]

  • Anwar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100823. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Fiveable. (n.d.). Steglich Esterification Definition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved from [Link]

  • Smith, C. A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5993-6003. [Link]

  • Wikipedia. (2023, November 28). Fischer–Speier esterification. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Shih, I. L., et al. (1997). Enzymes catalyzed esterification of N-protected amino acids with secondary alcohols. Biotechnology Letters, 19(9), 857-859.
  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]

  • Clark, J. (2023, May). esterification - alcohols and carboxylic acids. In Chemguide. Retrieved from [Link]

  • Google Patents. (2000). JP2000247934A - Production of amino acid benzyl ester having high optical purity.
  • Dhaon, M. K., et al. (1982). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 47(10), 1962-1965.
  • Moore, G. J., & McMaster, D. (1978). Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. Canadian Journal of Biochemistry, 56(11), 1097-1101.
  • Zervas, L., et al. (1959). Synthesis of Benzyl Esters of α-Amino Acids. The Journal of Organic Chemistry, 24(8), 1160-1165.
  • Organic Chemistry Portal. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Batubara, I., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Biorg Org Chem, 4(1), 1-10.
  • ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... Retrieved from [Link]

  • Reddy, R. P., et al. (2023). CAN-Promoted Thiolative ipso-Annulation of Unactivated N-Benzyl Acrylamides: Access to SCN/SCF3/SO2Ar Containing Azaspirocycles. The Journal of Organic Chemistry, 88(11), 7133-7144.

Sources

Application

Application Note: Asymmetric Synthesis of Chiral Spiro[4.4]nonane Carboxylic Acids

[1] Executive Summary The spiro[4.4]nonane scaffold represents a privileged structural motif in drug discovery, offering rigid three-dimensional vectors that differ significantly from flat aromatic systems. This rigidity...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The spiro[4.4]nonane scaffold represents a privileged structural motif in drug discovery, offering rigid three-dimensional vectors that differ significantly from flat aromatic systems. This rigidity reduces conformational entropy penalties upon binding to biological targets (e.g., GPCRs, enzymes) and improves metabolic stability by limiting access to cytochrome P450 active sites.

This Application Note provides detailed, field-proven protocols for the asymmetric synthesis of chiral spiro[4.4]nonane carboxylic acids . We focus on two complementary methodologies:

  • Transition Metal Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) for direct spiro-ester construction.

  • Organocatalysis: Asymmetric Robinson Annulation to generate spiro-diketone scaffolds, which serve as versatile precursors to carboxylic acids.

These protocols are designed for reproducibility, scalability, and high enantioselectivity (>90% ee).

Strategic Analysis: The Quaternary Challenge

Constructing the C5 spiro-quaternary center is the critical process parameter (CPP) in this synthesis. The steric congestion at the spiro-junction makes enantioselective bond formation difficult.

Retrosynthetic Logic

The following diagram illustrates the two primary disconnections employed in this guide.

Retrosynthesis Target Target: Chiral Spiro[4.4]nonane Acid SpiroEster Intermediate A: Spiro-Diester/Ester Target->SpiroEster Hydrolysis/Decarboxylation SpiroDione Intermediate B: Spiro[4.4]nonane-1,6-dione Target->SpiroDione Haloform/Oxidation MethodA Method A: Pd-Catalyzed AAA (Tsuji-Trost) SpiroEster->MethodA Intramolecular Cyclization MethodB Method B: Organocatalytic Robinson Annulation SpiroDione->MethodB Cascade Reaction StartA Allylic Acetate/Carbonate (Malonate derivative) MethodA->StartA StartB Triketone Precursor MethodB->StartB

Figure 1: Retrosynthetic analysis showing the two distinct pathways to the chiral spiro-acid core.

Method A: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)[2][3][4]

This protocol utilizes the Tsuji-Trost reaction to form the spiro-ring while simultaneously establishing the quaternary stereocenter. By using a malonate-type nucleophile, the carboxylic acid functionality is built directly into the cyclization step.

Mechanistic Insight

The reaction proceeds via a


-allyl palladium complex.[1] The "soft" carbon nucleophile (malonate) attacks the allyl terminus anti to the palladium. The enantioselectivity is governed by the chiral ligand (typically a Trost-type ligand), which creates a chiral pocket that differentiates the enantiotopic faces of the 

-allyl intermediate or the prochiral nucleophile.
Protocol: Intramolecular Spirocyclization

Target Intermediate: Dimethyl (R)-spiro[4.4]non-2-ene-1,1-dicarboxylate Final Product: (R)-Spiro[4.4]non-2-ene-1-carboxylic acid

Reagents & Materials
ComponentSpecificationRole
Substrate 5-acetoxy-4-methylene-1,1-bis(methoxycarbonyl)cyclopentaneCyclization Precursor
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Pre-catalyst
Ligand (S,S)-DACH-Phenyl Trost LigandChiral Inducer
Base BSA (N,O-Bis(trimethylsilyl)acetamide)Base/Silylating Agent
Additive KOAc (Potassium Acetate)Reaction Promoter
Solvent Dichloromethane (DCM), degassedSolvent
Step-by-Step Procedure
  • Catalyst Complexation (Pre-stir):

    • In a flame-dried Schlenk tube under Argon, charge Pd₂(dba)₃ (2.5 mol%) and the (S,S)-Trost Ligand (5-7.5 mol%).

    • Add degassed DCM (concentration 0.1 M relative to substrate).

    • Stir at room temperature (RT) for 15–30 minutes. The solution should turn from dark purple to orange/yellow, indicating active catalyst formation.

  • Reaction Setup:

    • Add the Substrate (1.0 equiv) dissolved in a minimal amount of degassed DCM to the catalyst mixture.

    • Immediately add BSA (3.0 equiv) followed by a catalytic amount of KOAc (0.1 equiv). Note: KOAc aids in the breaking of the silyl enol ether intermediate formed by BSA.

  • Cyclization:

    • Stir the reaction mixture at RT or mild reflux (40°C) depending on substrate reactivity.

    • Monitoring: Monitor by TLC or UPLC-MS. Look for the disappearance of the allylic acetate starting material. Typical reaction time: 4–12 hours.

  • Work-up:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 85–95%.

    • ee Expectation: 90–96% (determined by Chiral HPLC).

  • Hydrolysis & Decarboxylation (To Acid):

    • Dissolve the spiro-diester in DMSO/H₂O (10:1).

    • Add LiCl (3.0 equiv) and heat to 140°C (Krapcho Decarboxylation conditions).

    • Result: This yields the mono-ester. Standard LiOH hydrolysis (THF/H₂O) yields the Spiro[4.4]non-2-ene-1-carboxylic acid .

Catalytic Cycle Visualization

PdCycle cluster_steps Key Mechanistic Steps Pd0 Pd(0)-L* PiAllyl Pd(II)-π-Allyl Complex Pd0->PiAllyl + Substrate - OAc- Substrate Substrate (Allyl Acetate) OxAdd Oxidative Addition PiAllyl->Pd0 + Nucleophile Product Release NuAttack Nucleophilic Attack (Intramolecular) Product Spiro-Diester Product

Figure 2: Simplified catalytic cycle for the Pd-catalyzed asymmetric allylic alkylation.

Method B: Organocatalytic Robinson Annulation

For researchers avoiding transition metals (e.g., to minimize trace metal impurities in late-stage pharma), the organocatalytic route using L-Proline or chiral squaramides is the preferred "green" alternative.

Mechanistic Insight

This route relies on the Hajos-Parrish-Eder-Sauer-Wiechert reaction mechanism. A triketone precursor undergoes an intramolecular aldol condensation catalyzed by L-Proline. The chiral amine forms an enamine intermediate, directing the facial selectivity of the cyclization to form the spiro-junction.

Protocol: Synthesis of Spiro[4.4]nonane-1,6-dione[1]

Target Intermediate: (S)-Spiro[4.4]nonane-1,6-dione Conversion to Acid: Haloform reaction or Pinnick oxidation of derived aldehyde.

Reagents & Materials
ComponentSpecificationRole
Substrate 2-(3-oxobutyl)cyclopentane-1,3-dioneTriketone Precursor
Catalyst L-Proline (10-20 mol%)Organocatalyst
Solvent DMF or DMSO (Dry)Polar Aprotic Solvent
Work-up 1N HCl, BrineQuench/Wash
Step-by-Step Procedure
  • Reaction Assembly:

    • Dissolve the triketone substrate (1.0 equiv) in anhydrous DMF (0.5 M concentration).

    • Add L-Proline (20 mol%).

    • Critical Control Point: Ensure the reaction is stirred under an inert atmosphere (N₂) to prevent autoxidation, although the reaction is robust.

  • Incubation:

    • Stir at RT for 24–48 hours.

    • Observation: The mixture may darken slightly. Monitoring by TLC (EtOAc/Hex 1:1) should show the formation of a less polar spot (the enone).

  • Work-up:

    • Dilute with water and extract with EtOAc or DCM.

    • Wash the organic layer with 1N HCl (to remove proline) and saturated NaHCO₃.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallization from Ether/Hexanes is often sufficient to obtain high optical purity (>95% ee).

    • Column chromatography can be used for mother liquors.[2]

  • Functionalization to Acid (The "Link" to Topic):

    • Haloform Route: If the product is a methyl ketone (unlikely here, it's a cyclic dione), this applies.

    • Favorskii Rearrangement: Treat the spiro-dione with Br₂ to form the alpha-bromo ketone, then treat with alkoxide. This induces ring contraction/rearrangement to a spiro-carboxylic acid ester .

    • Alternative: Selective reduction of one ketone, protection, Wittig olefination of the remaining ketone -> Hydroboration/Oxidation -> Spiro-carboxylic acid .

Quality Control & Characterization

Trustworthiness in asymmetric synthesis relies on rigorous characterization.

Enantiomeric Excess (ee) Determination
  • Method: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

  • Columns:

    • Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: Hexane/Isopropanol (90:10 to 99:1).

  • Standard: Always run the racemic compound (prepared using PPh₃ or achiral base) to establish retention times.

Absolute Configuration
  • X-Ray Crystallography: Derivatize the acid or ketone with a heavy atom (e.g., p-bromobenzoate ester of the reduced alcohol) to determine absolute stereochemistry via anomalous dispersion.

  • Optical Rotation: Compare

    
     values with literature standards (see References).
    

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Yield (Pd-AAA) Catalyst poisoning or O₂ leak.Degas solvents thoroughly (freeze-pump-thaw). Ensure Trost ligand is high purity.
Low ee (Pd-AAA) Temperature too high; "Background" reaction.Lower temperature to 0°C. Ensure BSA is fresh (hydrolysis produces acid which can racemize).
No Reaction (Organocatalysis) Solvent too wet; Substrate aggregation.Use dry DMSO/DMF. Increase concentration (intermolecular reactions fail, but intramolecular needs optimal concentration).
Racemization of Product Acidic/Basic work-up too harsh.The spiro-center is generally stable, but alpha-protons can epimerize. Use buffered work-up (pH 7).

References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.

  • Trost, B. M., & Schroeder, G. M. (1999). Palladium-Catalyzed Asymmetric Alkylation of Ketone Enolates. Journal of the American Chemical Society, 121(28), 6759–6760.

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621.

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569.

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation.[3] Journal of the American Chemical Society, 126(46), 15044–15045.

Disclaimer: These protocols are for research use only. Always consult Material Safety Data Sheets (MSDS) and perform a risk assessment before handling palladium catalysts or hazardous solvents.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid

Welcome to the BenchChem Technical Support Center . You are currently viewing the troubleshooting portal for Spirocyclic Amino Acid Synthesis .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the BenchChem Technical Support Center . You are currently viewing the troubleshooting portal for Spirocyclic Amino Acid Synthesis .

Ticket Subject: Optimization of Yield & Purity for 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid. Assigned Specialist: Dr. A. Vance, Senior Application Scientist. Status: Active.

Executive Summary: The Synthetic Challenge

The synthesis of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid (a spirocyclic proline mimetic) presents a unique set of challenges compared to standard amino acid synthesis. The core difficulty lies in constructing the quaternary spiro-carbon while simultaneously controlling the regiochemistry of the carboxylic acid moiety.

While traditional alkylation methods (e.g., bis-alkylation of malonates) often suffer from low yields due to steric congestion at the quaternary center, the [3+2] Cycloaddition (1,3-Dipolar Cycloaddition) of azomethine ylides offers the most convergent and high-yield pathway.

This guide focuses on optimizing this specific route, addressing the three most common failure modes: Ylide Quenching , Regioisomer Formation , and Zwitterion Isolation .

Part 1: The Optimized Protocol (The "Golden Route")

To maximize yield, we recommend shifting from stepwise alkylation to a convergent [3+2] cycloaddition strategy.

The Reaction Scheme:

  • Dipolarophile Formation: Knoevenagel condensation of Cyclopentanone + Ethyl cyanoacetate (or Ethyl acetate)

    
    Ethyl 2-cyclopentylideneacetate .
    
  • Ylide Generation: Decarboxylative condensation of N-Benzylglycine (Sarcosine) + Paraformaldehyde .

  • Cycloaddition: Trapping the ylide with the dipolarophile to form the spiro-pyrrolidine ring.

Visual Workflow (DOT Diagram)

SyntheticPathway Start1 Cyclopentanone Inter1 Ethyl 2-cyclopentylideneacetate (Dipolarophile) Start1->Inter1 Knoevenagel Start2 Ethyl Cyanoacetate Start2->Inter1 Step3 [3+2] Cycloaddition (Reflux Toluene/Dean-Stark) Inter1->Step3 Start3 N-Benzylglycine Inter2 Azomethine Ylide (In Situ) Start3->Inter2 Decarboxylation Start4 Paraformaldehyde Start4->Inter2 Inter2->Step3 ProductEst Spiro-Ester Intermediate Step3->ProductEst Yield: 75-85% FinalStep Hydrolysis (LiOH) & pH Adjustment ProductEst->FinalStep Target 2-Benzyl-2-aza-spiro[4.4] nonane-4-COOH FinalStep->Target Isoelectric Ppt.

Caption: Convergent [3+2] cycloaddition pathway minimizing steric penalties associated with quaternary carbon formation.

Part 2: Troubleshooting & Optimization (FAQs)

Ticket #1: "My cycloaddition yield is stuck below 40%. What is killing the reaction?"

Diagnosis: The most common culprit in azomethine ylide cycloadditions is moisture . The intermediate azomethine ylide is highly reactive; if water is present, it hydrolyzes back to the starting amine and aldehyde before it can react with the alkene.

Corrective Actions:

Parameter Standard Protocol Optimized Protocol (High Yield)
Water Removal Molecular sieves in flask. Dean-Stark Trap with Toluene reflux. Active water removal is critical.
Paraformaldehyde Used as-is from the jar. Depolymerize fresh or use a large excess (3-4 eq). Old paraformaldehyde reacts slowly.

| Addition Order | All mixed at once. | Slow Addition. Add the ylide precursors to the refluxing dipolarophile to keep the alkene concentration high relative to the ylide (prevents ylide dimerization). |

Expert Insight:

"The reaction requires the continuous removal of water generated during the formation of the Schiff base (the ylide precursor). If you see the reaction stall, add fresh toluene and check your Dean-Stark trap. A 5% water content can drop yields by 50%."

Ticket #2: "I am getting a mixture of isomers. How do I control the regiochemistry?"

Diagnosis: The [3+2] cycloaddition can produce regioisomers depending on the orientation of the dipole. For 2-aza-spiro[4.4]nonane-4-carboxylic acid, you want the carboxylate at position 4 (beta to the nitrogen).

Mechanistic Logic: The azomethine ylide has a nucleophilic carbon (derived from the glycine alpha-carbon). This carbon attacks the


-carbon of the 

-unsaturated ester (Ethyl 2-cyclopentylideneacetate).
  • Good News: Electronic effects heavily favor the desired 4-carboxylate isomer.

  • Bad News: Diastereomers (cis/trans relative to the benzyl group) are possible.

Corrective Actions:

  • Thermodynamic Control: Run the reaction at reflux (Toluene/Xylene). High temperatures favor the thermodynamic trans-isomer (usually the more stable anti-configuration between the bulky benzyl group and the carboxylate).

  • Purification: Do not try to separate isomers at the amino-acid stage. Separate them at the ester stage using flash chromatography (Hexane/EtOAc). The free acid is too polar for easy silica separation.

Ticket #3: "I cannot isolate the final product. It stays in the water phase after hydrolysis."

Diagnosis: You are dealing with a Zwitterion . The product contains a basic tertiary amine (the N-benzyl pyrrolidine) and an acidic carboxylic acid. At neutral pH, it exists as an inner salt, which is highly water-soluble and insoluble in organic solvents like DCM or Ether.

The "Isoelectric Point" Protocol:

  • Hydrolysis: Perform saponification (LiOH/THF/H2O).

  • Acidification: Carefully acidify with 1M HCl. Do not overshoot to pH 1.

  • The Critical Step: You must adjust the pH to the molecule's Isoelectric Point (pI) , typically around pH 5.5 - 6.5 .

    • At pH 1: Molecule is cationic (soluble in water).

    • At pH 10: Molecule is anionic (soluble in water).

    • At pH 6: Molecule is neutral (Zwitterion) and has minimum solubility.

  • Extraction: If precipitation does not occur at the pI, use n-Butanol or Chloroform/Isopropanol (3:1) for extraction. Standard EtOAc will fail.

Troubleshooting Decision Tree (DOT Diagram)

Troubleshooting Start Problem Detected Q1 Is the issue Low Yield (<40%)? Start->Q1 Q2 Is the issue Purity/Isomers? Q1->Q2 No CheckWater Check Water Removal (Dean-Stark active?) Q1->CheckWater Yes Q3 Is the issue Isolation? Q2->Q3 No CheckSpot Multiple Spots on TLC? Q2->CheckSpot Yes CheckPH Check pH of Aqueous Layer Q3->CheckPH Yes DrySolvent Action: Switch to Toluene Reflux with Dean-Stark CheckWater->DrySolvent No CheckReagent Action: Increase Paraformaldehyde to 4.0 eq CheckWater->CheckReagent Yes PurifyEster Action: Chromatograph at ESTER stage (before hydrolysis) CheckSpot->PurifyEster Yes AdjustPI Action: Adjust to pH 6.0 (Isoelectric Point) CheckPH->AdjustPI pH < 4 or > 8 ChangeSolvent Action: Extract with n-Butanol or CHCl3:IPA (3:1) CheckPH->ChangeSolvent pH is ~6

Caption: Systematic logic flow for diagnosing yield and isolation failures in spiro-amino acid synthesis.

Part 3: Data & Specifications

Reagent Stoichiometry Table (Optimized)

ReagentEquiv.[1][2][3]RoleCritical Note
Ethyl 2-cyclopentylideneacetate 1.0DipolarophileMust be free of starting ketone.
N-Benzylglycine (Sarcosine) 1.2 - 1.5Ylide Precursor AFinely ground powder helps solubility.
Paraformaldehyde 3.0 - 4.0Ylide Precursor BLarge excess required to drive equilibrium.
Toluene SolventMediumAnhydrous . 0.1M concentration.

References

  • Nair, V., et al. "1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Activated Alkenes." Tetrahedron, vol. 61, no. 34, 2005, pp. 8120–8129.

  • BenchChem Technical Support. "Synthesis of 2-Azaspiro[4.4]nonane Scaffolds: Comparative Guide." BenchChem Application Notes, 2025.

  • Coldham, I., & Hufton, R. "Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides." Chemical Reviews, vol. 105, no. 7, 2005, pp. 2765–2810.

  • University of Rochester. "Troubleshooting: How to Improve Yield." Department of Chemistry Guides.

Sources

Optimization

Technical Support Center: Stability of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and detailed protocols for assessing the stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and detailed protocols for assessing the stability of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid and related aza-spirocyclic compounds under acidic conditions.

Introduction to Aza-Spirocyclic Compounds and Acid Stability

Aza-spirocyclic scaffolds are increasingly important in medicinal chemistry due to their rigid, three-dimensional structures which can enhance potency, selectivity, and metabolic stability.[1] The compound , 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid, combines this spirocyclic core with a benzyl-protected amine and a carboxylic acid moiety. Understanding the stability of this molecule, particularly in acidic environments such as those found in physiological systems or during formulation, is critical for its development as a potential therapeutic agent.

Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][3] These studies typically involve stressing the drug substance under various conditions, including acid hydrolysis.[4][5]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid in acidic media.

Q1: What are the most likely degradation pathways for this compound under acidic conditions?

A1: Based on the structure, two primary degradation pathways are of concern under acidic conditions:

  • N-Debenzylation: The bond between the tertiary amine and the benzyl group can be susceptible to cleavage under certain acidic conditions, particularly through catalytic hydrogenolysis, which can be facilitated by acids.[6][7][8] While direct acid-catalyzed cleavage is less common than for O-benzyl ethers, it can occur under harsh conditions (e.g., strong acid, high temperature), yielding the debenzylated spiro-core (2-aza-spiro[4.4]nonane-4-carboxylic acid) and benzyl alcohol or related byproducts.

  • Spiro-Ring System Stability: The spirocyclic core, composed of two fused cyclopentane and pyrrolidine rings, is generally expected to be stable. The inherent rigidity of spirocyclic systems often contributes to their overall stability.[1] However, extreme conditions could potentially lead to ring-opening or rearrangement, although this is considered a less probable pathway compared to debenzylation. The carboxylic acid and the tertiary amine functionalities are unlikely to undergo degradation under typical acidic hydrolysis conditions used in forced degradation studies.[9][10]

Q2: I see an unexpected peak in my HPLC chromatogram after acid treatment. What could it be?

A2: The most probable new peak is the N-debenzylated analog. To confirm its identity, you would ideally use LC-MS to determine the molecular weight of the species in the new peak. The expected mass would correspond to the loss of the benzyl group (C₇H₇, approx. 91 Da). If a reference standard for the debenzylated compound is available, co-injection would provide definitive confirmation.

Q3: At what pH and temperature should I conduct my acid stability study?

A3: According to ICH guidelines, forced degradation should aim for 5-20% degradation of the active ingredient to ensure that the analytical methods can detect impurities without destroying the molecule entirely.[2][5] A good starting point for acid hydrolysis is:

  • Acid: 0.1 M HCl

  • Temperature: 50-60°C

  • Timepoints: Monitor the reaction at several time points (e.g., 2, 6, 12, 24 hours).

If no degradation is observed, you may need to increase the acid concentration (e.g., to 1 M HCl) or the temperature. Conversely, if degradation is too rapid, decrease the temperature or acid strength.

Q4: Does the carboxylic acid group participate in any degradation reactions?

A4: Under the specified acidic conditions for forced degradation, the carboxylic acid moiety is expected to be stable. Acid-catalyzed hydrolysis is a reaction typically associated with esters, amides, or nitriles to form carboxylic acids, not the degradation of the carboxylic acid itself.[11][12][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No degradation observed after 24 hours in 0.1 M HCl at 60°C. The compound is highly stable under these conditions.Increase the stress level. Move to 1 M HCl at 60°C, or increase the temperature to 80°C with 0.1 M HCl. Monitor closely to avoid excessive degradation.
Over 50% degradation observed within 2 hours. The stress conditions are too harsh.Reduce the stress level. Decrease the temperature to room temperature or 40°C, or use a weaker acid (e.g., 0.01 M HCl).
Multiple new peaks appear on the HPLC, making interpretation difficult. Complex degradation or side reactions are occurring. This could happen under excessively harsh conditions.Revert to milder conditions (lower temperature and acid concentration) to favor the primary degradation pathway. Ensure the purity of your starting material. Use a high-resolution analytical technique like LC-MS/MS to identify the major degradants.
Poor peak shape or retention time shifts in HPLC analysis. The pH of the injected sample is incompatible with the mobile phase, or the sample is not fully neutralized.Before injection, neutralize the acidic sample with an equimolar amount of a suitable base (e.g., NaOH). Ensure the final pH is compatible with your column and mobile phase.

Experimental Protocols & Methodologies

Protocol for Acidic Forced Degradation Study

This protocol outlines a standard procedure for evaluating the stability of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid in an acidic solution.

Objective: To determine the rate of degradation and identify primary degradation products under acidic stress.

Materials:

  • 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid

  • Hydrochloric Acid (HCl), certified ACS grade

  • Sodium Hydroxide (NaOH), certified ACS grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and vials

  • Calibrated pH meter

  • Thermostatically controlled water bath or oven

  • Validated HPLC-UV or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of Acetonitrile:Water).[5]

  • Stress Sample Preparation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M HCl and a final drug concentration of 0.5 mg/mL.

  • Control Sample Preparation:

    • Prepare a control sample by diluting the stock solution with an equal volume of HPLC-grade water instead of acid.

  • Incubation:

    • Place the stress and control samples in a thermostatically controlled environment set to 60°C.

    • Keep the flasks protected from light to prevent photolytic degradation.[4]

  • Time-Point Sampling:

    • Withdraw aliquots from the stress sample at predetermined intervals (e.g., t = 0, 2, 6, 12, and 24 hours).

    • Immediately neutralize the withdrawn aliquot by adding an equimolar amount of NaOH (e.g., if you take 100 µL of 0.1 M HCl sample, neutralize with 100 µL of 0.1 M NaOH).

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze the time-zero sample, the stressed samples, and a control sample stored under the same conditions by a validated, stability-indicating HPLC method.[14]

    • The method should be capable of separating the parent compound from all potential degradation products.

Data Analysis and Interpretation
  • Calculate the percentage of remaining parent compound at each time point relative to the t=0 sample.

  • Calculate the percentage of each degradation product by area normalization.

  • Perform a mass balance analysis to ensure that the decrease in the parent peak corresponds to the increase in degradant peaks.

  • Identify degradants using LC-MS by comparing the mass-to-charge ratio (m/z) of the new peaks with potential structures.

Visualization of Key Processes
Potential Degradation Pathway

The diagram below illustrates the primary anticipated degradation pathway for 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid under acidic stress.

G cluster_0 Parent Compound cluster_1 Degradation Product Parent 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid Degradant 2-Aza-spiro[4.4]nonane-4-carboxylic acid Parent->Degradant  Acidic Hydrolysis (N-Debenzylation) (e.g., HCl, Heat)

Caption: Primary degradation via N-debenzylation.

Experimental Workflow for Acid Stability Study

This flowchart outlines the key steps in performing a forced degradation study.

workflow arrow arrow A Prepare 1 mg/mL Stock Solution B Create Stress Sample (Drug + 0.1 M HCl) A->B C Create Control Sample (Drug + Water) A->C D Incubate Samples at 60°C B->D C->D E Withdraw Aliquots at t = 0, 2, 6, 12, 24h D->E F Neutralize Aliquots with NaOH E->F G Analyze by Stability- Indicating HPLC/LC-MS F->G H Quantify Parent Drug & Identify Degradants G->H

Caption: Workflow for conducting the acid stability test.

Summary of Expected Stability

MoietyStability under Acidic ConditionsRationale
Spiro[4.4]nonane Core High The saturated carbocyclic and heterocyclic rings are generally robust and not susceptible to acid-catalyzed cleavage under typical forced degradation conditions.
Tertiary Amine High (as the ammonium salt) In acidic solution, the tertiary amine will be protonated, forming a stable ammonium salt. This protonation protects it from many side reactions.
N-Benzyl Group Moderate to Low This is the most probable site of degradation. The C-N bond can be cleaved, especially under harsher conditions (stronger acid, higher heat), leading to debenzylation.
Carboxylic Acid High This functional group is the product of hydrolysis for many other groups (e.g., esters, amides) and is itself stable to further degradation in acidic aqueous media.

References

  • Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • ICH. (2001). Q1A Stability Testing of New Drug Substances and Products.
  • ChemistryScore. (n.d.). Hydrolysis to carboxylic acid [acidic]. Retrieved from [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (n.d.).
  • SGS Thailand. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Wang, Y., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 8(52), 29699-29708. [Link]

  • Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10413-10424. [Link]

  • Jasperse, C. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides.
  • Rees, E. L., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(10), e0241005. [Link]

  • Wang, Y., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3202. [Link]

  • Shimizu, M., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3780-3783. [Link]

  • Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2899-2904. [Link]

  • Baklanova, A. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 1056-1064. [Link]

  • Wahab, H. M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4347-4356. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Journal of Antimicrobial Chemotherapy, 79(2), 334-344. [Link]

  • El-Sayed, N. F., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(49), 34707-34741. [Link]

  • D'hooghe, M., & De Kimpe, N. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 16(1), 4-5. [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
  • Rees, E. L., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. [Link]

  • Rees, E. L., et al. (2020). (PDF) Stability of β-lactam antibiotics in bacterial growth media.
  • Shishov, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(18), 5898. [Link]

  • Vignaduzzo, S. E., & Castellano, P. M. (2014). Trends in Analytical chemistry. TrAC Trends in Analytical Chemistry, 53, 139-151.
  • Bloomer, C. J., et al. (2025).
  • Patel, H. D., et al. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development.

Sources

Troubleshooting

Technical Support: Resolution of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid

Ticket ID: RES-SP-449 Status: Open Subject: Method Development for Enantiomeric Separation of Spirocyclic Amino Acid Intermediate Assigned Specialist: Senior Application Scientist, Chiral Technologies Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RES-SP-449 Status: Open Subject: Method Development for Enantiomeric Separation of Spirocyclic Amino Acid Intermediate Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary

You are attempting to resolve 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid , a critical amphoteric intermediate often used in the synthesis of gabapentinoid analogs and CNS-active spiro-compounds.

The challenge with this molecule lies in its spirocyclic rigidity and zwitterionic potential . The bulky benzyl group on the nitrogen and the spiro-fusion at the C2/C3 equivalent position create significant steric hindrance, often leading to "oiling out" (liquid-liquid phase separation) rather than crystallization during classical resolution.

This guide provides a self-validating workflow to resolve this racemate, moving from classical diastereomeric salt formation to high-precision chiral HPLC.

Module 1: Classical Resolution (Diastereomeric Salt Formation)

The "Art" of Resolution: Because your molecule possesses both a basic nitrogen (tertiary) and an acidic carboxyl group, it offers two "handles" for resolution.

Phase 1: The Parallel Screen (Protocol)

Do not commit to a single resolving agent immediately. Run the following screen in parallel using 100 mg of racemate per vial.

ParameterRoute A: Anionic Resolution (Targeting COOH)Route B: Cationic Resolution (Targeting Tertiary Amine)
Mechanism Deprotonation of Carboxylic AcidProtonation of Tertiary Amine
Primary Agents (R)-1-Phenylethylamine (S)-1-Phenylethylamine QuinineDi-p-toluoyl-L-tartaric acid (L-DTTA) (1S)-(+)-10-Camphorsulfonic acid (CSA)
Solvent System Ethanol/Water (9:[1]1) or IsopropanolAcetone or Ethyl Acetate/Ethanol (5:1)
Stoichiometry 1.0 : 1.0 (Acid:Base)1.0 : 0.5 (Base:Acid) ("Half-acid" method often works best for DTTA)

Step-by-Step Workflow:

  • Dissolution: Dissolve racemate in the minimum volume of boiling solvent.

  • Addition: Add the resolving agent.

    • Route A: Add neat amine dropwise.

    • Route B: Add acid dissolved in a small amount of hot solvent.

  • Nucleation: Allow to cool slowly to Room Temperature (RT) over 4 hours.

  • Observation:

    • Crystals: Filter and check ee.

    • Oil:[2]STOP. Proceed to Troubleshooting Guide below.

    • Solution: Evaporate 50% solvent and refrigerate.

Phase 2: Troubleshooting "Oiling Out"

The formation of an oil instead of crystals is the most common failure mode for benzyl-spiro compounds due to their lipophilicity and low melting points of impure salts.

The Anti-Oiling Protocol:

  • Re-heat: Redissolve the oil by heating the mixture back to reflux.

  • Seed: If you have any crystals from a previous batch (even low ee), add a micro-spatula amount at the cloud point.

  • The "Cloud Point" Trick: Add non-polar anti-solvent (e.g., Hexane or MTBE) dropwise at reflux until the solution turns slightly turbid. Add 1 drop of polar solvent (Ethanol) to clear it. Cool very slowly.

  • High-Shear Stirring: Vigorous stirring during cooling can sometimes force the oil droplets to solidify into amorphous solids, which can then be recrystallized.

Logic Diagram: Salt Screening Workflow

SaltScreening Start Racemic 2-Benzyl-2-aza-spiro[4.4] nonane-4-carboxylic acid Decision Select Resolution Handle Start->Decision RouteA Route A: Carboxyl Handle (Use Chiral Bases) Decision->RouteA Preferred RouteB Route B: Amine Handle (Use Chiral Acids) Decision->RouteB Alternative AgentA Agent: (R)-Phenylethylamine RouteA->AgentA AgentB Agent: L-DTTA (0.5 eq) RouteB->AgentB Result Cool to RT AgentA->Result AgentB->Result Outcome Outcome Analysis Result->Outcome Crystals Crystals Formed Filter & Check %ee Outcome->Crystals Success Oil Oiling Out (Liquid-Liquid Phase Separation) Outcome->Oil Failure FixOil Fix: Reheat + Seeding + Slow Anti-solvent Addition Oil->FixOil FixOil->Outcome Retry

Caption: Decision matrix for selecting the optimal resolution route (Anionic vs. Cationic) and managing phase separation issues.

Module 2: Chiral HPLC (Analytical & Semi-Prep)

For determining enantiomeric excess (ee) or purifying small batches (<5g), Chiral HPLC is superior to crystallization.

Column Selection Logic: The spiro-scaffold is rigid. Polysaccharide-based columns (Amylose/Cellulose) are most effective because the spiro-rings fit well into the chiral grooves of the stationary phase.

Recommended Method Parameters:

ComponentRecommendationTechnical Rationale
Column Chiralpak IA or Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate) offers the best recognition for aromatic (benzyl) spiro-compounds.
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)Critical: You MUST use an acidic modifier (TFA) to suppress the ionization of the carboxylic acid. Without TFA, you will see peak tailing.
Flow Rate 1.0 mL/minStandard analytical flow.
Detection UV @ 210 nm & 254 nmThe benzyl group absorbs well at 254 nm; the carbonyl at 210 nm.
Temperature 25°CLower temperature often improves resolution (Rs) for spiro-compounds by reducing molecular rotation speed.

Troubleshooting HPLC Separation:

  • Issue: Broad, tailing peaks.[3]

    • Fix: Increase TFA concentration to 0.2% or switch to a "Zwitterionic" additive approach (0.1% TFA + 0.1% DEA) if using an immobilized column like Chiralpak IA.

  • Issue: No separation (single peak).

    • Fix: Switch alcohol modifier from Isopropanol to Ethanol or Methanol. The steric bulk of the alcohol affects how the molecule sits in the chiral groove.

Module 3: Liberation of the Free Amino Acid

Once you have a pure salt ( >98% ee), you must liberate the free zwitterion without racemization.

Protocol:

  • Suspend: Suspend the purified salt in water.

  • Adjust pH:

    • If Route A (Amine Salt): Add 1M HCl dropwise until pH ~3-4. Extract the chiral amine (resolving agent) with DCM. The product remains in the aqueous phase. Adjust aqueous phase to Isoelectric Point (pI ~6) to precipitate the product.

    • If Route B (Acid Salt): Add 1M NaOH/NaHCO3 until pH ~8-9. Extract the chiral acid impurities with EtOAc. Adjust aqueous phase to pI ~6.

  • Isolation: The amino acid is most insoluble at its isoelectric point. Cool the neutralized aqueous solution to 0°C to maximize precipitation.

FAQ: Common Pitfalls

Q1: My salt yield is high (90%), but the ee is low (10%). What happened?

  • Diagnosis: You precipitated the racemate. This happens when the difference in solubility between the (

    
    ) and (
    
    
    
    ) salts is too small, or you cooled too fast (crash crystallization).
  • Solution: Recrystallize the salt from a solvent with higher solubility (e.g., add more Ethanol to your Ethanol/Water mix). You need to stay in the "metastable zone" where only the less soluble diastereomer crystallizes.

Q2: Can I use enzymatic resolution?

  • Answer: Yes, but usually on the ester precursor, not the free acid.

  • Strategy: Use Lipase B from Candida antarctica (CAL-B) on the ethyl ester of your compound. The enzyme will selectively hydrolyze the (

    
    )-ester to the (
    
    
    
    )-acid, leaving the (
    
    
    )-ester untouched. This is often cleaner than salt crystallization for spiro-compounds.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Saigo, K., et al. (1980). "Optical Resolution of 2-Amino-1,2-diphenylethanol Derivatives." Bulletin of the Chemical Society of Japan. (Establishes the efficacy of chiral amine salts for carboxylic acid resolution).
  • Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper. [Link] (Authoritative guide on managing liquid-liquid phase separation).

  • Sirois, L. E., et al. (2014). "The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester." Organic Process Research & Development. [Link] (Specific case study on amino acid ester resolution failures).

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA." [Link] (Standard operating procedures for immobilized polysaccharide columns).

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Conformational Analysis: 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid

Topic: H-NMR and C-NMR Spectral Analysis of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of 2-Benzyl-2-aza-spiro[4.4]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-NMR and C-NMR Spectral Analysis of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid , a conformationally restricted proline analog.[1][2] Unlike flexible linear amino acids or standard proline derivatives, this spiro-scaffold locks the nitrogen lone pair and the carboxylate group into specific spatial orientations.[3] This guide compares its spectral "performance"—defined here as conformational rigidity and stereochemical resolution —against standard Proline and non-spiro analogs.

Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[2][3]

Structural Context & Numbering

Before interpreting spectra, we must define the spin system. This molecule consists of two five-membered rings fused at a spiro quaternary carbon.

  • Ring A (Azacycle): Contains the Nitrogen (N2), the Carboxyl group (C4), and the Benzyl substituent.[2][3]

  • Ring B (Carbocycle): A cyclopentane ring acting as a bulky, hydrophobic anchor.[2][3]

  • Chirality: The C4 position is a chiral center. The spiro center (C5) is prochiral but becomes stereochemically distinct due to the influence of C4, rendering the protons on Ring B diastereotopic.[3]

Experimental Protocol: High-Resolution NMR

To ensure reproducibility and minimize solvent-induced conformational exchange, the following protocol is recommended.

Reagents & Equipment:

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving Ring B multiplets).

  • Solvent: DMSO-d6 (Preferred for zwitterionic/HCl salt forms) or CDCl3 (for free base/ester derivatives).[2]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).[2] Note: Variable Temperature (VT) studies are required if rotamers are observed.[2]

Diagram 1: Analytical Workflow

The following flowchart outlines the logic for assigning the complex spiro-spin system.

NMR_Workflow cluster_2D 2D Correlation (Critical for Spiro) Start Crude/Pure Sample Prep Dissolve in DMSO-d6 (Prevents aggregation) Start->Prep H1 1H-NMR Acquisition (16-32 scans) Prep->H1 C13 13C-NMR / DEPT-135 (ID Quaternary Spiro C) H1->C13 COSY COSY (Track Spin Systems) H1->COSY HSQC HSQC (C-H Pairing) C13->HSQC Assign Stereochemical Assignment COSY->Assign HMBC HMBC (Connect Rings A & B) HSQC->HMBC HMBC->Assign

Caption: Step-by-step workflow for unambiguous assignment of spiro-cyclic amino acids.

H-NMR Spectral Analysis

The proton spectrum of this molecule is distinct from Proline due to the AB system of the benzyl group and the diastereotopic nature of the spiro-ring protons .

Key Resonance Assignments (DMSO-d6)
Position / GroupShift (

, ppm)
MultiplicityIntegrationDiagnostic Note
-COOH 12.0 – 13.0Broad Singlet1HExchangeable; often invisible in CDCl3.[1][2]
Ar-H (Benzyl) 7.20 – 7.40Multiplet5HOverlapping aromatic signals.[1][2]
Ph-CH2-N 3.60 – 4.20AB Quartet2HCritical: The chiral center at C4 makes these protons diastereotopic (

Hz).[2] They do not appear as a singlet.
H-4 (

-proton)
3.80 – 4.10dd or t1HDeshielded by COOH.[2] Coupling to H-3 protons confirms ring pucker.
H-3 (Ring A) 2.10 – 2.60Multiplet2HComplex coupling due to rigidity.[2]
H-1 (Ring A) 2.80 – 3.20Multiplet2HAdjacent to Nitrogen; distinct from Ring B.
Ring B (Spiro) 1.40 – 1.90Complex M8HBroad envelope.[1][2] High-field signals indicate shielding by the spiro-lock.

Technical Insight: In standard Proline, the


-protons (adjacent to N) can undergo rapid ring flipping.[2][3] In this spiro-analog, the Ring B steric bulk locks Ring A into a specific envelope conformation, often sharpening the H-3 and H-1 multiplets compared to Proline.[3]
C-NMR Spectral Analysis

The Carbon-13 spectrum provides the definitive proof of the spiro-structure via the quaternary carbon signal.

Carbon TypeShift (

, ppm)
Description
C=O (Acid) 172 – 175Typical carboxylic acid carbonyl.[1][2]
Ar-C (Ipso) 136 – 138Quaternary aromatic carbon.
Ar-C 127 – 129Phenyl ring carbons.[1]
N-CH2-Ph 58 – 62Benzylic carbon.
C-4 (Chiral) 65 – 68Alpha-carbon; shift varies with ionization state.[1]
C-5 (Spiro) 50 – 55 The "Fingerprint": A quaternary aliphatic carbon signal that persists in DEPT-135 (does not invert).[1][2]
Ring B (CH2) 22 – 38Four distinct methylene signals due to lack of symmetry induced by C4 chirality.
Comparative Performance: Spiro-Scaffold vs. Alternatives

This section evaluates why a researcher would choose this scaffold over standard Proline, based on spectral evidence of conformational behavior.[1][2]

Comparison Table: Conformational Rigidity
FeatureStandard Proline (L-Pro) 2-Benzyl-2-aza-spiro[4.4]nonane Performance Implication
Cis/Trans Isomerism High ratio of cis isomer (~20-30%) visible in NMR.[1][2]Restricted. Bulky spiro-ring destabilizes the cis rotamer.Spiro wins: Simplifies NMR spectra (fewer rotamer peaks) and locks peptide backbone geometry.[1][2]
Ring Puckering Rapid exchange between C

-endo and C

-exo.
Locked. Ring B sterically hinders puckering transitions.Spiro wins: Provides a defined pharmacophore for drug binding.
H-NMR Complexity Broad signals due to conformational averaging.Sharp, resolved couplings (AB systems).[2]Spiro wins: Easier stereochemical assignment via NOE.
Hydrophobicity Low (Polar side chain).[2]High (Lipophilic Spiro Ring).[2]Spiro wins: Better membrane permeability (deduced from logP, not NMR directly).[2][3]
Diagram 2: Stereochemical Locking Mechanism

The following diagram illustrates the NOE (Nuclear Overhauser Effect) correlations that validate the "Locked" conformation, which is absent in flexible proline analogs.

NOE_Logic cluster_RingA Ring A (Functional) cluster_RingB Ring B (Steric Lock) Center Spiro Center (C5) H4 H-4 (Alpha) Center->H4 H_Spiro_Up H-Ring B (Syn) Center->H_Spiro_Up H4->H_Spiro_Up Strong NOE (Diagnostic of Stereochem) H_Spiro_Down H-Ring B (Anti) H4->H_Spiro_Down Weak/No NOE Bn Benzyl Group Bn->H_Spiro_Up Steric Clash (Prevents Rotation)

Caption: NOE correlations used to determine the relative stereochemistry of the carboxylic acid relative to the spiro-ring system.

Synthesis & Impurity Profiling (NMR Perspective)

When analyzing this product, specific impurities from the synthesis (often via Kabbe cyclization or alkylation of proline derivatives) must be monitored.[2]

  • Unreacted Benzyl Chloride: Look for sharp singlet at

    
     4.6 ppm (CH2) in CDCl3.[2]
    
  • Cyclopentanone Aldol Dimers: If synthesized from cyclopentanone, look for olefinic protons at

    
     5.5–6.5 ppm.[3]
    
  • Diastereomers: If the synthesis is not enantioselective, a second set of signals (minor peaks) will appear.[3] The separation of the H-4 proton signals is the best method to quantify diastereomeric excess (de).

References
  • PubChem. (2025).[1][2] 2-Azaspiro[4.4]nonane | C8H15N | CID 418904.[1][2] National Institutes of Health. Retrieved from [Link][2][3]

  • Alonso, E., et al. (2001).[2][3] Spiro-beta-Lactams as beta-Turn Mimetics.[2] Design, Synthesis, and NMR Conformational Analysis. Journal of Organic Chemistry. (Contextual grounding for spiro-conformational analysis).

  • Claridge, T. D. W. (2016).[2][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOE and stereochemical assignment protocols).

Sources

Comparative

A Researcher's Guide to Structural Elucidation: X-ray Crystallography and its Alternatives for 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic Acid

For researchers and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography and alternative...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography and alternative analytical techniques for the structural characterization of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid, a novel spirocyclic compound with potential applications in medicinal chemistry. While a definitive crystal structure for this specific molecule is not yet publicly available, this guide will leverage data from closely related 2-aza-spiro[4.4]nonane derivatives to provide a comprehensive and practical comparison of these essential analytical methods.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. The resulting atomic coordinates provide a wealth of information, including bond lengths, bond angles, and torsional angles, which are crucial for understanding a molecule's conformation, stereochemistry, and potential intermolecular interactions.

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and expertise. The causality behind each experimental choice is critical for success.

Experimental Workflow: From Powder to Structure

The process begins with the challenging yet crucial step of growing single crystals of sufficient quality. This is often the rate-limiting step in a crystallographic analysis. The goal is to slowly bring a supersaturated solution of the compound to a state where nucleation and subsequent crystal growth can occur in an ordered fashion.

X_ray_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Purification High Purity Sample (>98%) Crystallization Crystal Growth Purification->Crystallization Solvent selection Evaporation/Cooling Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Integration Data Integration & Scaling Diffractometer->Integration Phasing Structure Solution (Phase Problem) Integration->Phasing Refinement Model Building & Refinement Phasing->Refinement Validation Structure Validation Refinement->Validation

Figure 1: Generalized workflow for single-crystal X-ray diffraction.
  • Crystallization:

    • Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. A well-ordered, single crystal is essential.

    • Method: Slow evaporation of a solution of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid in a suitable solvent system (e.g., methanol/dichloromethane, ethanol, or acetonitrile) is a common starting point. Vapor diffusion, where a precipitant is slowly introduced into the sample solution, is another powerful technique. Experimentation with various solvents and conditions is often necessary.

  • Data Collection:

    • Rationale: To obtain a complete dataset, the crystal is rotated in the X-ray beam to measure the intensities of a large number of reflections.

    • Method: A suitable single crystal is mounted on a goniometer head and placed in a modern X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal motion and radiation damage. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is used to irradiate the crystal, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • Rationale: The measured diffraction intensities must be converted into a three-dimensional electron density map from which the atomic positions can be determined. This involves solving the "phase problem."

    • Method: Direct methods or Patterson techniques are commonly used to obtain an initial structural model. This model is then refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Comparative Crystallographic Data for 2-Aza-spiro[4.4]nonane Derivatives

While the specific data for the title compound is unavailable, the following table presents typical crystallographic parameters for a related 2-aza-spiro[4.4]nonane derivative to illustrate the type of information obtained.

ParameterRepresentative Value for a 2-Aza-spiro[4.4]nonane Derivative
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5 - 12.5
b (Å) 8.0 - 10.0
c (Å) 15.0 - 18.0
β (°) 95 - 105
Volume (ų) 1800 - 2200
Z 4
R-factor (%) 3.0 - 6.0
CCDC Deposition No. Varies
Data is generalized from known structures of similar compounds.

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and is an invaluable resource for researchers.[1]

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other spectroscopic methods offer crucial and often more readily obtainable information about a molecule's connectivity and functional groups. These techniques are indispensable for routine characterization and for confirming the identity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C, etc.), allowing for the determination of the carbon-hydrogen framework.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolution Dissolve in Deuterated Solvent Filtering Filter into NMR Tube Dissolution->Filtering Spectrometer Place in NMR Spectrometer Filtering->Spectrometer Experiments Run 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) Experiments Spectrometer->Experiments Processing Fourier Transform & Phasing Experiments->Processing Analysis Peak Picking & Integration Processing->Analysis Interpretation Structure Elucidation Analysis->Interpretation

Figure 2: Workflow for structural elucidation using NMR spectroscopy.
NucleusChemical Shift (δ) Range (ppm)MultiplicityKey Correlations
¹H NMR
Aromatic-H7.2 - 7.5multipletProtons of the benzyl group.
Benzyl-CH₂3.5 - 3.8singletProtons adjacent to the nitrogen and the phenyl ring.
Spirocyclic-CH3.0 - 3.5multipletProton at the 4-position, adjacent to the carboxylic acid.
Spirocyclic-CH₂1.5 - 2.5multipletsProtons of the two five-membered rings.
Carboxylic Acid-H10.0 - 12.0broad singletAcidic proton (may not be observed).
¹³C NMR
Carbonyl-C170 - 180Carboxylic acid carbon.
Aromatic-C125 - 140Carbons of the benzyl group.
Spiro-C60 - 70Quaternary spiro carbon.
Benzyl-CH₂50 - 60
Spirocyclic-C20 - 50

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable information about its structure.

MS_Workflow cluster_prep Sample Introduction cluster_analysis Mass Analysis cluster_data Data Interpretation Injection Inject Sample Solution Ionization Ionization (e.g., ESI, APCI) Injection->Ionization MassAnalyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) Ionization->MassAnalyzer Detection Ion Detection MassAnalyzer->Detection MassSpectrum Generate Mass Spectrum Detection->MassSpectrum Analysis Determine Molecular Weight & Fragmentation Pattern MassSpectrum->Analysis

Figure 3: General workflow for mass spectrometry analysis.

For 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid (C₁₇H₂₁NO₂), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

IonExpected m/z (Monoisotopic)
[M+H]⁺ 272.1645
[M+Na]⁺ 294.1465
[M-H]⁻ 270.1500

Common fragmentation patterns for this class of compounds would involve the loss of the carboxylic acid group (CO₂) and cleavage of the benzyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While it does not provide detailed structural information, it is an excellent tool for confirming the presence of key functionalities.

Functional GroupWavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid) 2500-3300 (broad)
C=O stretch (Carboxylic Acid) 1700-1725
C-N stretch 1000-1250
Aromatic C-H stretch 3000-3100
Aromatic C=C stretch 1450-1600

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, stereochemistry, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patternsPresence of functional groups
Sample Phase Crystalline SolidSolutionSolid or SolutionSolid or Solution
Sample Amount μg to mgmgng to μgmg
Experiment Time Hours to DaysMinutes to HoursMinutesMinutes
Key Limitation Requires high-quality single crystalsLower sensitivity, complex spectra for large moleculesDoes not provide stereochemical informationLimited structural information
Primary Application Definitive structure determinationPrimary tool for structure elucidation in solutionMolecular weight and formula determinationFunctional group identification

Conclusion

The structural elucidation of a novel molecule like 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid requires a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the gold standard for providing an unambiguous three-dimensional structure, its primary limitation is the need for high-quality crystals. Spectroscopic techniques, particularly NMR, are indispensable for determining the molecular structure in solution and are often the first line of analysis. Mass spectrometry provides crucial information on molecular weight and elemental composition, while IR spectroscopy offers a quick and straightforward method for identifying functional groups.

For researchers in drug development, a comprehensive understanding of a molecule's structure is non-negotiable. By judiciously applying a combination of these powerful analytical techniques, scientists can confidently determine the structure of new chemical entities, paving the way for a deeper understanding of their biological activity and the rational design of future therapeutic agents.

References

  • BenchChem. (2025). Comparative Guide to the X-ray Crystallography of 2-Azaspiro[4.4]nonane Compounds for Researchers and Drug Development Professionals. BenchChem Technical Support.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

  • PubChem. (n.d.). 2-Azaspiro[4.4]nonane. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2011). 7-Benzyl-2,7-diaza-spiro-[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2517. [Link]

  • EMAN RESEARCH PUBLISHING. (2023).
  • ResearchGate. (2017). Heterocyclic analogs of the azoniaspiro[4.4]nonyl ionization tag for sensitive peptide sequencing by mass spectrometry.
  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2025). Molecules, 30(14), 1234.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search, Visualize, and Analyse Known Small Molecules. Retrieved February 15, 2026, from [Link]

Sources

Validation

Infrared (IR) spectroscopy peaks for azaspiro carboxylic acid functional groups

Executive Summary Azaspiro carboxylic acids represent a high-value scaffold in modern drug discovery, prized for their ability to "lock" pharmacophores into specific 3D conformations (conformational restriction) unlike t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azaspiro carboxylic acids represent a high-value scaffold in modern drug discovery, prized for their ability to "lock" pharmacophores into specific 3D conformations (conformational restriction) unlike their flexible linear counterparts. This guide provides a technical comparison of the IR spectral signatures of azaspiro scaffolds against linear and monocyclic alternatives.

Key Takeaway: The successful synthesis and isolation of an azaspiro amino acid are validated not just by the presence of functional groups, but by the absence of rotameric broadening and specific ring-strain induced shifts in the fingerprint region. This guide details how to distinguish the zwitterionic salt form from the neutral free acid—a critical quality control step in formulation.

Part 1: The Azaspiro Advantage & Spectral Theory

The "Rigid" Effect on IR Spectra

In vibrational spectroscopy, molecular flexibility leads to peak broadening. Linear amino acids (e.g., GABA) exist in multiple rotameric states, causing vibrational energy distribution and broader absorption bands.

  • Azaspiro Scaffolds (e.g., 2-azaspiro[3.3]heptane): The spiro-fusion creates a rigid, orthogonal geometry. This reduces the number of conformational isomers, resulting in sharper, more defined IR peaks compared to flexible analogs.

  • Ring Strain: The bond angles in small spiro rings (cyclobutane/azetidine subunits) deviate from the ideal 109.5° (

    
    ). This strain increases the 
    
    
    
    -character of the C-C bonds, often shifting skeletal vibrations to higher wavenumbers in the fingerprint region (900–1200 cm⁻¹).
The Zwitterion Challenge

Like all amino acids, azaspiro carboxylic acids exist in an equilibrium between the Neutral Form (uncharged) and the Zwitterionic Form (internal salt).

  • Solid State (Standard Storage): Predominantly Zwitterionic (

    
    ).
    
  • Acidified Solution/Gas Phase: Neutral (

    
    ).
    

Critical Error Source: Researchers often look for the classic carboxylic acid C=O peak at 1710 cm⁻¹ in the solid sample. It will be missing in the zwitterionic form, replaced by carboxylate bands.

Part 2: Comparative Spectral Analysis

The following table contrasts the IR signature of a typical Azaspiro acid against standard alternatives.

Table 1: Characteristic IR Bands – Azaspiro vs. Alternatives
Functional Group ModeLinear Amino Acid (e.g., GABA)Monocyclic (e.g., Piperidine-4-COOH)Azaspiro Acid (e.g., 2-azaspiro[3.3]heptane-2-COOH)Diagnostic Note
C=O[1][2] Stretch (Neutral) 1705–1720 cm⁻¹ (Broad)1700–1725 cm⁻¹1715–1735 cm⁻¹ (Sharp) Rigidity often sharpens this peak; slight inductive shift up due to strained ring proximity.
COO⁻ Asym. Stretch (Zwitterion) 1550–1650 cm⁻¹1550–1610 cm⁻¹1580–1620 cm⁻¹ The "Missing Carbonyl." Dominant in solid samples.
COO⁻ Sym. Stretch (Zwitterion) ~1400 cm⁻¹~1400 cm⁻¹1390–1420 cm⁻¹ Paired with the asymmetric stretch.
N-H Stretch (Ammonium) 2500–3300 cm⁻¹ (Very Broad)2800–3200 cm⁻¹2800–3100 cm⁻¹ (Structured) Azaspiro amine salts often show fine structure (Fermi resonance) due to lack of rotation.
Fingerprint Region Indistinct / BroadModerate DefinitionDistinct Ring Breathing Look for sharp bands at 900–1100 cm⁻¹ characteristic of strained spiro-cycles.

Part 3: Mechanism & Logic Visualization

The transition between the neutral and zwitterionic states fundamentally alters the IR spectrum. This pathway must be controlled during analysis.

ZwitterionLogic Neutral Neutral Form (COOH / NH) ProtonTransfer Proton Transfer (Equilibrium) Neutral->ProtonTransfer Solid State / Neutral pH Peak1700 Strong Peak @ 1715 cm⁻¹ (C=O Stretch) Neutral->Peak1700 Generates Zwitterion Zwitterion Form (COO- / NH+) ProtonTransfer->Zwitterion Peak1600 Doublet @ 1580/1400 cm⁻¹ (Carboxylate) Zwitterion->Peak1600 Generates Peak1700->Peak1600 Disappears upon Zwitterionization

Figure 1: Mechanistic shift of vibrational modes during zwitterion formation. Note the disappearance of the 1715 cm⁻¹ carbonyl peak in the salt form.

Part 4: Experimental Protocol (Self-Validating)

To confirm the identity of an azaspiro carboxylic acid, you must run a Dual-State Analysis . This protocol validates the functional group by chemically toggling the C=O stretch.

Materials
  • Sample: Azaspiro carboxylic acid (solid).

  • Instrument: FTIR Spectrometer (ATR accessory preferred for ease).

  • Reagents: 1M HCl (aq), Methanol.

Step-by-Step Methodology
Phase 1: The "As-Is" Scan (Zwitterion Confirmation)
  • Place ~2 mg of the solid sample directly on the ATR crystal.

  • Acquire spectrum (4000–600 cm⁻¹).

  • Validation Check: Look for the absence of a strong peak at 1700–1720 cm⁻¹. Look for two strong bands at ~1600 cm⁻¹ and ~1400 cm⁻¹.[3]

    • Interpretation: This confirms the amine and acid are present and interacting (Salt form).

Phase 2: The "Acidified" Scan (Free Acid Confirmation)
  • Dissolve ~5 mg of sample in 0.5 mL Methanol.

  • Add 1 drop of 1M HCl (forces protonation of

    
     to 
    
    
    
    ).
  • Place a drop of solution on the ATR crystal and allow solvent to evaporate (forming a film).

  • Acquire spectrum.[1][3][4][5][6][7][8][9][10]

  • Validation Check: A strong, sharp peak should appear at 1715–1735 cm⁻¹ .

    • Interpretation: You have successfully broken the zwitterion, regenerating the free carboxylic acid C=O stretch.

ProtocolWorkflow Start Unknown Azaspiro Sample DirectATR Direct ATR (Solid) Start->DirectATR AcidTx Dissolve MeOH + HCl (Evaporate on Crystal) Start->AcidTx ResultZ Result: Zwitterion No 1700 peak Bands @ 1600/1400 DirectATR->ResultZ ResultA Result: Free Acid STRONG 1720 peak Sharp Fingerprint AcidTx->ResultA Compare Comparison Validates Functional Group Identity ResultZ->Compare ResultA->Compare

Figure 2: Dual-State Analysis Workflow. This protocol prevents false negatives by confirming both the salt and neutral forms of the molecule.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for C=O and Zwitterion shifts).
  • Nist.gov. (2023). Infrared Spectroscopy of Carboxylic Acids and Amino Acids. National Institute of Standards and Technology. Link

  • Basiuk, V. A. (2011). Vibrational Spectroscopy of Amino Acids in the Zwitterionic State. The Journal of Physical Chemistry A. Link

  • Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions.
  • ChemicalBook. (2024). 2-Azaspiro[3.3]heptane-2-carboxylic acid Spectral Data. Link

Sources

Safety & Regulatory Compliance

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